molecular formula C17H16N2O5 B3666189 4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid

4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid

Cat. No.: B3666189
M. Wt: 328.32 g/mol
InChI Key: NZHLGZHRKSLEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains multiple functional groups, including two amine groups, a carbonyl group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the carboxylic acid group. One possible method could involve a reaction known as the Mannich reaction, which is a three-component reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and carboxylic acid groups suggests that this compound could exist in different forms depending on the pH of the solution it is in .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amine groups could participate in reactions such as acylation or alkylation, while the carboxylic acid group could undergo reactions such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

4-[3-[(3-hydroxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-14-6-2-5-13(10-14)19-17(24)11-3-1-4-12(9-11)18-15(21)7-8-16(22)23/h1-6,9-10,20H,7-8H2,(H,18,21)(H,19,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHLGZHRKSLEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
Reactant of Route 4
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.